molecular formula C17H25NO3 B1418040 4-Boc-2-methyl-2-(p-tolyl)morpholine CAS No. 902836-80-0

4-Boc-2-methyl-2-(p-tolyl)morpholine

Cat. No.: B1418040
CAS No.: 902836-80-0
M. Wt: 291.4 g/mol
InChI Key: STDPPVXSPNHUND-UHFFFAOYSA-N
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Description

4-Boc-2-methyl-2-(p-tolyl)morpholine is a substituted morpholine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 4-position, a methyl group at the 2-position, and a p-tolyl (4-methylphenyl) substituent at the 2-position. Its molecular formula is C₁₆H₂₃NO₃ (inferred from structural analogs). The Boc group enhances stability during synthetic processes, making this compound valuable as an intermediate in pharmaceutical synthesis, particularly for Viloxazine analogs. Morpholine derivatives are widely utilized in catalysis, drug development, and agrochemicals due to their tunable electronic and steric properties.

Properties

IUPAC Name

tert-butyl 2-methyl-2-(4-methylphenyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-6-8-14(9-7-13)17(5)12-18(10-11-20-17)15(19)21-16(2,3)4/h6-9H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPPVXSPNHUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155744
Record name 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-80-0
Record name 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2-methyl-2-(p-tolyl)morpholine typically involves the reaction of 2-methyl-2-(p-tolyl)morpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Boc-2-methyl-2-(p-tolyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the Boc protecting group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to the formation of the deprotected amine.

Scientific Research Applications

4-Boc-2-methyl-2-(p-tolyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Boc-2-methyl-2-(p-tolyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The Boc group in 4-Boc-2-methyl-2-(p-tolyl)morpholine provides steric bulk and protects the amine during synthesis, contrasting with 4-(p-tolyl)morpholine, which lacks protection and is directly used in catalysis.
  • Synthetic Routes : Pd-catalyzed C–N coupling is prevalent for aryl-morpholine derivatives (e.g., 4-(p-tolyl)morpholine, 85% yield in 2 hours), while stepwise Boc protection is inferred for the target compound.
  • Applications : Boc-protected derivatives are intermediates in drug synthesis, whereas dichloropyrimidine or sulphonyl-substituted morpholines are leveraged in agrochemicals.

Reactivity and Stability

  • This compound : The Boc group is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid). This contrasts with 4-MPH, which lacks protection and may exhibit higher reactivity in amine-mediated reactions.
  • 4-(p-tolyl)morpholine : Demonstrated utility in Pd-catalyzed cross-couplings due to electron-donating p-tolyl groups, enhancing metal-ligand interactions.
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine : The electron-withdrawing dichloropyrimidine group likely reduces basicity, favoring applications in nucleophilic substitution reactions.

Spectroscopic and Analytical Data

  • This compound : Expected¹³C NMR signals include a carbonyl peak at ~155 ppm (Boc group) and aromatic carbons at 120–150 ppm.
  • 4-(p-tolyl)morpholine : Reported¹³C NMR (101 MHz, CDCl₃): δ 151.4 (C–N), 129.3–115.8 (aromatic), 67.1 (morpholine O–C).
  • 4-MPH : Molecular mass 191.274 (ChemSpider ID: 27935395), with stereochemical ambiguity at the 2- and 3-positions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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